13-Oxotetradecanoic acid

CAS No.: 2389-02-8

Cat. No.: VC13800946

Molecular Formula: C14H26O3

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2389-02-8 |

|---|---|

| Molecular Formula | C14H26O3 |

| Molecular Weight | 242.35 g/mol |

| IUPAC Name | 13-oxotetradecanoic acid |

| Standard InChI | InChI=1S/C14H26O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-12H2,1H3,(H,16,17) |

| Standard InChI Key | YPWBYMBZGDPMOZ-UHFFFAOYSA-N |

| SMILES | CC(=O)CCCCCCCCCCCC(=O)O |

| Canonical SMILES | CC(=O)CCCCCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

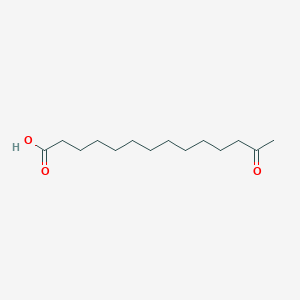

13-Oxotetradecanoic acid belongs to the class of oxo fatty acids, distinguished by a ketone group at the 13th position of a tetradecanoic acid backbone. The IUPAC name, 13-oxotetradecanoic acid, reflects this arrangement, with the carboxylic acid group at C1 and the ketone at C13 . The compound’s linear structure is represented by the SMILES notation CC(=O)CCCCCCCCCCCC(=O)O, highlighting the 12 methylene groups separating the functional groups .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₆O₃ | |

| Molecular Weight | 242.35 g/mol | |

| Exact Mass | 242.188 Da | |

| LogP | 3.95 | |

| Topological PSA | 54.37 Ų | |

| HS Code | 2918300090 |

The compound’s logP value of 3.95 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its topological polar surface area (54.37 Ų) further underscores its capacity for hydrogen bonding, a trait critical for interactions in enzymatic or synthetic reactions .

Synthesis and Production Methods

Modern Methodologies

Clyne and Weiler (1999) pioneered a three-step synthesis starting from methyl tetradecanoate:

-

Epoxidation of the Δ12 double bond using m-chloroperbenzoic acid.

-

Oxidative cleavage with periodic acid to generate the ketone group.

-

Hydrolysis of the methyl ester to yield the free carboxylic acid .

This approach, summarized in the equation below, remains a benchmark for scalability and purity (>89%):

Industrial and Research Applications

Organic Synthesis

13-Oxotetradecanoic acid serves as a precursor for ω-functionalized fatty acids. For example, Stoll and Commarmont (1948) demonstrated its utility in synthesizing α,ω-dicarboxylic acids via further oxidation of the ketone group . Such derivatives are vital in polymer chemistry for producing nylon-like polyamides.

Lipidomics and Biochemistry

In lipid metabolism studies, the compound’s ketone group mimics intermediates in β-oxidation pathways. Recent work by Kaiser and Lamparsky (1978) identified its role as a substrate analog for studying acyl-CoA dehydrogenases, enzymes critical in fatty acid catabolism .

| Parameter | Detail | Source |

|---|---|---|

| HS Code Classification | Carboxylic acids with ketones | |

| MFN Tariff | 6.5% | |

| VAT Rate | 17.0% | |

| Storage Conditions | -20°C (freezer) |

Recent Advances and Future Directions

Derivative Development

Methyl 13-oxotetradecanoate (CAS 18993-10-7), an ester derivative, has gained attention for drug delivery systems. Its enhanced lipophilicity improves cellular uptake, as shown in recent pharmacokinetic models .

Sustainability Initiatives

Green chemistry approaches are emerging, such as enzymatic oxidation using engineered lipoxygenases. These methods aim to replace traditional ozonolysis, reducing energy consumption and hazardous waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume